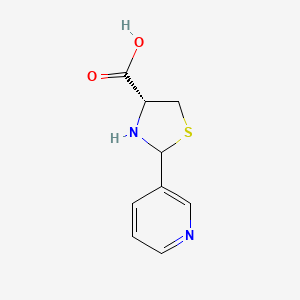
2-(pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid is a synthetic organic compound that features a thiazolidine ring attached to a pyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-pyridylamine with a thioester or a thiolactone under acidic or basic conditions to form the thiazolidine ring. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as solvent choice, temperature, and catalyst use, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the pyridine ring can lead to piperidine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine and thiazolidine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, can provide insights into new therapeutic approaches.
Medicine
In medicinal chemistry, this compound may be investigated for its potential as a drug candidate. Its ability to modulate specific biological pathways could make it a valuable lead compound for the development of new medications.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes. Its unique properties may offer advantages in specific applications.
Mécanisme D'action
The mechanism of action of 2-(pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid depends on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The pathways involved would depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4S)-2-(3-pyridyl)thiazolidine-4-carboxylic acid: The stereoisomer of the compound, which may have different biological activity.
2-(3-pyridyl)thiazolidine-4-carboxylic acid: Lacking the stereochemistry, this compound may have different chemical and biological properties.
Thiazolidine-4-carboxylic acid: A simpler analog without the pyridine ring, used in various chemical applications.
Uniqueness
2-(pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid is unique due to its specific stereochemistry and the presence of both a thiazolidine ring and a pyridine moiety. This combination of features can result in distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C9H10N2O2S |
|---|---|
Poids moléculaire |
210.26 g/mol |
Nom IUPAC |
(4R)-2-pyridin-3-yl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C9H10N2O2S/c12-9(13)7-5-14-8(11-7)6-2-1-3-10-4-6/h1-4,7-8,11H,5H2,(H,12,13)/t7-,8?/m0/s1 |
Clé InChI |
FSNGLHIMQHWTNF-JAMMHHFISA-N |
SMILES isomérique |
C1[C@H](NC(S1)C2=CN=CC=C2)C(=O)O |
SMILES canonique |
C1C(NC(S1)C2=CN=CC=C2)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
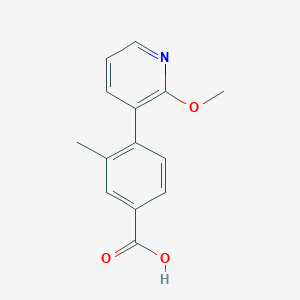

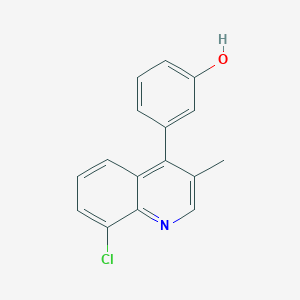
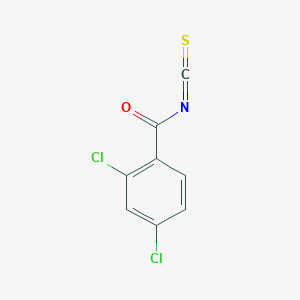
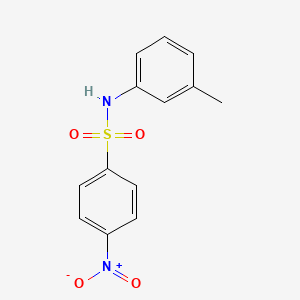
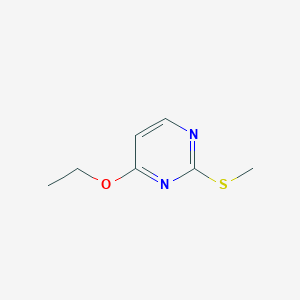
![Phenol, 2-[(2-methyl-2-propenyl)oxy]-](/img/structure/B8780822.png)
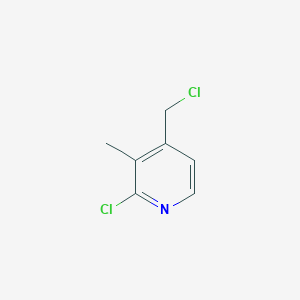
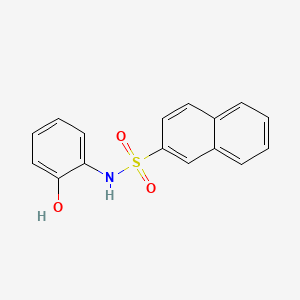
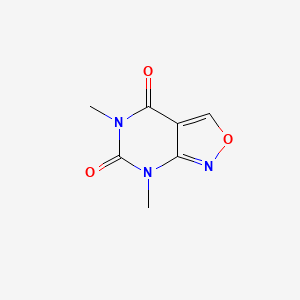
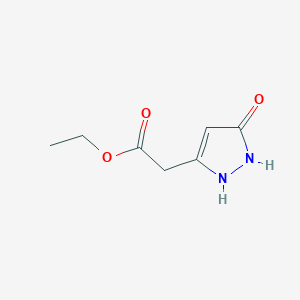
![(1aR,6aS)-6,6a-dihydro-1aH-indeno[1,2-b]oxirene](/img/structure/B8780847.png)
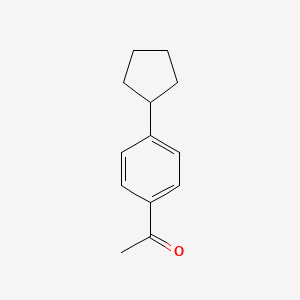
![[(4-Chlorobutyl)sulfanyl]benzene](/img/structure/B8780854.png)
